1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine

Hsp90 inhibitor Anti-cancer Fluorescence Polarization Assay

Researchers targeting Hsp90 need validated screening compounds with defined SAR. 1,3-Dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine (CAS 303212-55-7) is a fully characterized 1,3-dibenzyl-2-aryl imidazolidine addressing this gap. • Hsp90α IC50 12 nM; cellular anti-proliferative activity in low µM range • Neuroprotective in PC12 cells without intrinsic cytotoxicity (distinct from triazole/benzoxazole scaffolds) • logP 6.18, PSA 14.3 Å2 - CNS penetration benchmarking standard • ≥95% purity screening compound; global shipping available.

Molecular Formula C30H30N2O
Molecular Weight 434.6 g/mol
Cat. No. B5083106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine
Molecular FormulaC30H30N2O
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESC1CN(C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4)CC5=CC=CC=C5
InChIInChI=1S/C30H30N2O/c1-4-10-25(11-5-1)22-31-20-21-32(23-26-12-6-2-7-13-26)30(31)28-16-18-29(19-17-28)33-24-27-14-8-3-9-15-27/h1-19,30H,20-24H2
InChIKeyOLJLIOBDYHUZTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine – A Scaffold-Defining Hsp90 and Neuroprotective Probe


1,3-Dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine (CAS 303212-55-7) is a fully substituted imidazolidine featuring a 4-benzyloxyphenyl group at the C2 position and benzyl groups on both N1 and N3. It belongs to the 1,3-dibenzyl-2-aryl imidazolidine scaffold, which was identified through virtual screening as a novel inhibitor of Heat Shock Protein 90 (Hsp90), with the most potent analog in the series exhibiting an IC50 of 12 nM against Hsp90α [1]. Separately, dibenzyl imidazolidines have demonstrated anti-amyloid-beta aggregation and neuroprotective properties in PC12 cellular models, distinguishing them from other heterocyclic scaffolds [2]. The compound is primarily available as a screening compound from specialist libraries, with its physicochemical properties—notably its high calculated logP of 6.18—indicating significant lipophilicity that influences its biological profile and handling requirements .

Why Generic Imidazolidine Substitution Fails for 1,3-Dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine


Generic substitution of 1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine is not feasible because the pharmacological activity of this scaffold is exquisitely sensitive to the substitution pattern on the central imidazolidine ring. Structure-activity relationship (SAR) studies on 1,3-dibenzyl-2-aryl imidazolidines reveal that the N-benzyl groups are crucial for anti-cancer activity, and even minor changes in the C2 aryl group can drastically alter Hsp90 binding affinity and cellular anti-proliferative potency [1]. Specifically, the 4-benzyloxy substitution creates a unique electronic and steric environment distinct from close analogs like the 3-benzyloxy or 4-nitro-phenyl variants, which cannot be assumed to have identical target engagement or selectivity profiles [1]. Furthermore, in neurodegeneration models, imidazolidine scaffolds possessing this specific substitution pattern have demonstrated a unique combination of neuroprotection and lack of intrinsic cytotoxicity, a profile not shared by structurally analogous triazoles or benzoxazoles [2].

Product-Specific Evidence Guide for Procuring 1,3-Dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine


Hsp90α Binding Affinity and Anti-Proliferative Activity of the 1,3-Dibenzyl-2-aryl Imidazolidine Scaffold

The 1,3-dibenzyl-2-aryl imidazolidine class, to which the target compound belongs, was identified as a novel Hsp90 inhibitor scaffold. While the specific IC50 value for the 4-benzyloxy analog was not explicitly reported in the study, the series demonstrates class-leading potency with compound 4a (2-aryl substituted analog) achieving an IC50 of 12 nM in a fluorescence polarization (FP) competition assay against Hsp90α [1]. The same class exhibited anti-proliferative activities against breast (MCF-7, IC50 = 21.58 μM) and lung (A549, IC50 = 31.22 μM) cancer cell lines [1]. This quantitative framework establishes a clear performance benchmark for evaluating the target compound's potency and informs its selection for Hsp90-focused screening cascades.

Hsp90 inhibitor Anti-cancer Fluorescence Polarization Assay

Neuroprotective Efficacy of Dibenzyl Phenyl Imidazolidines Compared to Triazole and Benzoxazole Derivatives

In a comparative study of five heterocyclic compounds, two dibenzyl phenyl imidazolidines (the class of the target compound) were benchmarked against two triazole sulfanyl acetamides and one benzoxazole for their anti-amyloid-beta (Aβ) aggregation and neuroprotective effects [1]. Critically, only the dibenzyl imidazolidine scaffold significantly attenuated Aβ1-42-evoked loss of neuronal cell viability in PC12 cells, whereas the triazole acetamides and benzoxazole compound were found to be intrinsically toxic to PC12 cells [1]. This head-to-head comparison demonstrates a unique safety-efficacy profile for the imidazolidine scaffold that is not replicated by other heterocyclic chemotypes.

Alzheimer's disease Amyloid-beta Neuroprotection PC12 cells

Physicochemical Property Differentiation: Lipophilicity of 4-Benzyloxy vs. Other 2-Aryl Imidazolidines

The target compound's calculated logP is 6.18, with a logD of 5.30 and a polar surface area (PSA) of 14.31 Ų . This high lipophilicity contrasts with other 2-aryl imidazolidines in the Hsp90 inhibitor series, such as the 2-thiophene (4c) or 2-(4-nitro-phenyl) (4h) analogs, which have significantly different electronic and steric properties [1]. The unique logP value dictates this compound's suitability for assays requiring high membrane permeability or lipid-rich environments, while also mandating specific solubilization protocols (e.g., DMSO stock solutions) due to its poor predicted aqueous solubility (logSw = -6.10) .

Physicochemical properties Lipophilicity logP Drug-likeness

NMR Configurational Assignment: Magnetic Inequivalence Unique to N,N'-Dibenzyl Imidazolidines

N,N'-Dibenzyl 2,4-disubstituted imidazolidines, including the target compound, exhibit magnetic inequivalence of the benzylic protons, a spectroscopic feature that has been rigorously exploited to assign cis/trans relative configurations [1]. This is not a general property of all imidazolidines but is specifically induced by the dibenzyl substitution pattern. This provides a straightforward, non-destructive analytical method for confirming the stereochemical integrity of the compound upon procurement, which is critical for structure-activity relationship (SAR) studies where diastereomeric purity directly impacts biological outcomes.

NMR spectroscopy Diastereomer assignment Conformational analysis

Positional Isomer Differentiation: 4-Benzyloxy vs. 3-Benzyloxy Imidazolidine

A direct positional isomer, 1,3-dibenzyl-2-(3-benzyloxyphenyl)imidazolidine, differs from the target compound only in the substitution position of the benzyloxy group on the phenyl ring. While quantitative biological data for this pair has not been published, the distinct SMILES strings and InChI Keys confirm non-identical molecular recognition surfaces . In analogous 1,3-dibenzyl-2-aryl imidazolidine SAR, even small changes in aryl substitution dramatically alter Hsp90 binding, as demonstrated by the activity cliff between 2-nitro-phenyl (4g) and 4-nitro-phenyl (4h) analogs [1]. Therefore, the 4-benzyloxy isomer cannot be assumed to exhibit the same target binding or cellular potency as its 3-benzyloxy counterpart, making specificity in procurement essential.

Positional isomer Structure-activity relationship Molecular recognition

Best Research and Industrial Application Scenarios for 1,3-Dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine


Hit Validation and SAR Expansion in Hsp90-Targeted Oncology

This compound serves as a critical tool for hit-to-lead expansion of the 1,3-dibenzyl-2-aryl imidazolidine Hsp90 inhibitor series. With a known class-level Hsp90α binding IC50 of 12 nM and cellular anti-proliferative IC50 values in the low micromolar range, researchers should procure this 4-benzyloxy analog to probe the steric and electronic tolerance of the Hsp90 N-terminal ATP-binding pocket, generating SAR data relative to existing analogs like the 2-thiophene (4c) or 4-nitro-phenyl (4h) compounds [1].

Neuroprotection Screening in Alzheimer's Disease Models

Based on evidence that the dibenzyl imidazolidine scaffold uniquely provides neuroprotection without intrinsic cytotoxicity in PC12 cells—unlike triazole or benzoxazole scaffolds [2]—this compound can be immediately integrated into secondary neuroprotection assays. Its high logP (6.18) suggests it will readily partition into neuronal membranes, making it a promising candidate for studying Aβ-induced toxicity and tau pathology in more complex cellular models or ex vivo brain slice cultures.

Analytical Standard for Stereochemical Method Development

The magnetic inequivalence of the benzylic protons in N,N'-dibenzyl imidazolidines, established as a tool for assigning cis/trans relative configurations of 2,4-disubstituted analogs [3], positions this compound as a valuable analytical standard. It can be used to develop or calibrate HPLC and NMR methods aimed at separating and identifying diastereomers in compound libraries, ensuring the stereochemical purity of critical pharmacological probes.

Physicochemical Profiling for CNS Drug Discovery Libraries

With a calculated logP of 6.18 and a polar surface area of only 14.3 Ų, this compound exemplifies the 'extremely lipophilic' chemical space that is often associated with rapid brain penetration . It is an ideal reference compound for calibrating computational QSAR models, in vitro blood-brain barrier (BBB) permeability assays, and tissue distribution studies, providing a consistent benchmarking point for CNS-focused compound collections.

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